4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is a catecholamine compound characterized by the presence of an aminoethyl side-chain that is hydroxy-substituted at C-1. This compound is known for its significant role in biological systems as a molecular messenger .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol typically involves the hydroxylation of the aminoethyl side-chain. One common method is the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form the desired benzenediol .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar oxidation reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in a basic medium.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogenating agents or other electrophiles for substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Functions as a molecular messenger in various biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. As a catecholamine, it acts on adrenergic receptors, influencing various physiological responses such as heart rate, blood pressure, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxy-2-methylamino)ethylbenzene-1,2-diol: Another catecholamine with a methylated amino group.
3-Methylcatechol: A methylated derivative of catechol.
4-Methylcatechol: Another methylated catechol derivative.
Uniqueness
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is unique due to its specific aminoethyl side-chain and its role as a molecular messenger in biological systems. Its distinct structure allows it to interact with adrenergic receptors, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
64835-31-0 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-(1-amino-2-hydroxyethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO3/c9-6(4-10)5-1-2-7(11)8(12)3-5/h1-3,6,10-12H,4,9H2 |
InChI Key |
ANSZATXVVUZASJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.